molecular formula C21H15F2N3O2 B11415176 1,3-bis[(4-fluorophenyl)methyl]-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-2,4-dione

1,3-bis[(4-fluorophenyl)methyl]-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-2,4-dione

Cat. No.: B11415176
M. Wt: 379.4 g/mol
InChI Key: AHTSBUIKJQVXLT-UHFFFAOYSA-N
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Description

This compound belongs to the pyrido[2,3-d]pyrimidine-dione class, characterized by a fused bicyclic core with two dione moieties.

Properties

Molecular Formula

C21H15F2N3O2

Molecular Weight

379.4 g/mol

IUPAC Name

1,3-bis[(4-fluorophenyl)methyl]pyrido[2,3-d]pyrimidine-2,4-dione

InChI

InChI=1S/C21H15F2N3O2/c22-16-7-3-14(4-8-16)12-25-19-18(2-1-11-24-19)20(27)26(21(25)28)13-15-5-9-17(23)10-6-15/h1-11H,12-13H2

InChI Key

AHTSBUIKJQVXLT-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(N=C1)N(C(=O)N(C2=O)CC3=CC=C(C=C3)F)CC4=CC=C(C=C4)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-bis[(4-fluorophenyl)methyl]-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-2,4-dione typically involves multi-step organic reactions. One common method includes the nucleophilic substitution reaction of 1-bis(4-fluorophenyl)methyl piperazine with halogenated analogues of the second fragments . The reaction conditions often require the use of suitable solvents and catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

N-Alkylation and Arylation

The nitrogen atoms in the pyrido-pyrimidine ring undergo regioselective alkylation:

  • N1-alkylation : Reaction with iodomethane or benzyl bromide in DMF using NaH as a base at 0–25°C .

  • Cross-coupling : Palladium-catalyzed Suzuki-Miyaura or Sonogashira reactions introduce aryl/alkynyl groups at C-3/C-7 positions .

Reaction TypeReagents/ConditionsProductYield (%)
Suzuki CouplingPd(PPh₃)₄, K₂CO₃, DME, 80°C3-Aryl derivatives68–92
N-BenzylationBenzyl bromide, NaH, DMFN1-benzyl analog75

C-3 Chalcogenation

Metal-free sulfenylation/selenylation at C-3 is achieved using diaryl disulfides/diselenides under oxidative conditions :

  • Reagents : (ArS)₂ or (ArSe)₂, I₂, DMSO, 50°C

  • Scope : Electron-rich aryl groups (e.g., 4-MeO-C₆H₄) show higher yields .

SubstrateChalcogen SourceProductYield (%)
Parent compound(4-MeO-C₆H₄S)₂3-(4-MeO-C₆H₄S) derivative89
Parent compound(PhSe)₂3-PhSe derivative78

Ring-Opening and Degradation Reactions

  • Acidic hydrolysis : Treatment with 6M HCl at reflux cleaves the pyrimidine ring, yielding 4-fluorobenzylamine and a pyridine dicarboxylic acid derivative.

  • Oxidative degradation : H₂O₂/Fe²⁺ (Fenton’s reagent) generates hydroxylated byproducts, confirmed via LC-MS.

Mechanistic Insights

  • Cyclization : Proceeds via a stepwise mechanism: (i) Schiff base formation, (ii) nucleophilic attack by the pyridine nitrogen, (iii) dehydration .

  • Radical pathways : EPR studies confirm thiyl/selenyl radical intermediates in C-3 chalcogenation .

  • Steric effects : Bulkier 4-fluorophenyl groups hinder N3-alkylation, favoring N1-substitution .

Catalytic and Green Chemistry Approaches

  • Microwave-assisted synthesis : Reduces reaction time from 8h to 30 minutes with comparable yields (75–80%) .

  • Solvent-free conditions : Ball milling with K₂CO₃ achieves 70% yield in cyclization steps .

Stability and Reactivity Trends

  • pH-dependent stability : Degrades rapidly in strongly acidic (pH < 2) or basic (pH > 10) conditions.

  • Thermal stability : Decomposes above 250°C (TGA data).

This compound’s reactivity profile highlights its versatility as a scaffold in medicinal chemistry, particularly for developing kinase inhibitors and antibacterial agents . Future studies should explore photochemical reactions and enantioselective functionalization to expand its synthetic utility.

Scientific Research Applications

Anticancer Activity

Research indicates that derivatives of pyrido[2,3-d]pyrimidine compounds exhibit significant anticancer properties. Specifically, studies have shown:

  • Inhibition of Cancer Cell Proliferation : The compound has been evaluated for its ability to inhibit the growth of various cancer cell lines. For instance, it has demonstrated inhibitory effects on MIF2 tautomerase activity with an IC50 value in the low micromolar range (e.g., 7.2 μM) for certain analogues. This suggests potential applications in cancer therapy by targeting metabolic pathways crucial for tumor growth .

Antimicrobial Properties

The compound has also been studied for its antimicrobial effects. Research has indicated that similar pyrimidine derivatives can exhibit activity against a range of bacterial and fungal pathogens. The structural features of the compound may enhance its interaction with microbial targets, making it a candidate for further development in antimicrobial therapies .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of pyrido[2,3-d]pyrimidine derivatives. Key findings include:

  • Fluorination Impact : The presence of fluorine in the phenyl ring enhances lipophilicity and may improve binding affinity to biological targets.
  • Substituent Variations : Modifications to the phenyl groups or the pyrimidine core can significantly affect potency and selectivity. Comparative studies have shown varying degrees of biological activity based on structural modifications .

Case Study 1: Anticancer Activity Evaluation

A focused study investigated several thieno[2,3-d]pyrimidine derivatives similar to 1,3-bis[(4-fluorophenyl)methyl]-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-2,4-dione. The results indicated potent inhibition against MIF2 with varying IC50 values depending on structural modifications.

Case Study 2: Antimicrobial Activity Assessment

Another study highlighted the antimicrobial properties of pyrimidinone derivatives demonstrating significant activity against multiple bacterial strains through mechanisms involving enzyme inhibition related to microbial metabolism.

Compound NameStructureBiological ActivityIC50 (μM)
This compoundStructure not displayedAnticancer (MIF2 Inhibition)7.2
Thieno[2,3-d]pyrimidine DerivativeStructure not displayedAntimicrobial15
Pyrimidinone DerivativeStructure not displayedAnticancer (DNA Synthesis Inhibition)11

Mechanism of Action

The mechanism of action of 1,3-bis[(4-fluorophenyl)methyl]-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-2,4-dione involves its interaction with molecular targets within biological systems. These interactions can include binding to specific receptors or enzymes, thereby modulating their activity. The exact pathways and molecular targets are subjects of ongoing research and may vary depending on the specific application being studied.

Comparison with Similar Compounds

Structural Modifications and Key Features

The table below highlights critical differences in substituents, molecular properties, and reported activities of analogous pyrido/thieno-pyrimidine-diones:

Compound Name Substituents Molecular Formula Molecular Weight Notable Features/Activities References
Target Compound : 1,3-bis[(4-fluorophenyl)methyl]-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-2,4-dione 1,3-bis(4-fluorophenylmethyl) C₂₂H₁₆F₂N₂O₂ 390.38 High lipophilicity due to dual fluorophenyl groups; potential CNS permeability
1-[(2-fluorophenyl)methyl]-3-[(4-methoxyphenyl)methyl]-pyrido[2,3-d]pyrimidine-2,4-dione 2-fluorophenylmethyl (1-position), 4-methoxyphenylmethyl (3-position) C₂₂H₁₈FN₃O₃ 407.40 Methoxy group increases polarity; uncharacterized bioactivity
3-[(4-Bromophenyl)methyl]-1-methyl-7-(trifluoromethyl)-pyrido[2,3-d]pyrimidine-2,4-dione 4-bromophenylmethyl, trifluoromethyl (7-position) C₁₆H₁₁BrF₃N₃O₂ 414.18 Bromine and CF₃ groups enhance electrophilicity; potential kinase inhibition
3-[(2-chlorophenyl)methyl]-1-[(4-fluorophenyl)methyl]-pyrido[2,3-d]pyrimidine-2,4-dione 2-chlorophenylmethyl (3-position), 4-fluorophenylmethyl (1-position) C₂₁H₁₅ClFN₃O₂ 395.81 Chlorine substitution may improve metabolic stability
5-(4-Chloro-3-methylphenyl)-3-[(3-fluorophenyl)methyl]-thieno[2,3-d]pyrimidine-2,4-dione Thieno core, chloro/methyl/fluorophenyl substituents C₂₀H₁₄ClFN₂O₂S 400.90 Thieno core alters electronic properties; antifungal/anticancer activity observed in analogs
1-[(4-fluorophenyl)methyl]-3-[(4-methylphenyl)methyl]-pyrido[2,3-d]pyrimidine-2,4-dione 4-methylphenylmethyl (3-position) C₂₂H₁₈FN₃O₂ 391.40 Methyl group reduces steric hindrance; uncharacterized activity

Physicochemical and Electronic Properties

  • Lipophilicity : The target compound’s dual 4-fluorophenyl groups confer higher logP compared to analogs with methoxy (e.g., ) or methyl substituents (e.g., ). Bromine () and chlorine () further increase hydrophobicity.
  • Methoxy groups () act as electron donors, altering charge distribution.

Biological Activity

1,3-bis[(4-fluorophenyl)methyl]-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-2,4-dione is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological activity, including structure-activity relationships (SAR), mechanism of action, and therapeutic applications.

Chemical Structure and Properties

The compound features a pyrido[2,3-d]pyrimidine core substituted with two 4-fluorobenzyl groups. The presence of fluorine atoms enhances lipophilicity and may influence the compound's interactions with biological targets.

Anticancer Activity

Research indicates that derivatives of pyrido[2,3-d]pyrimidine compounds exhibit potent anticancer properties. For instance:

  • Mechanism of Action : Compounds like this compound have been shown to inhibit specific kinases involved in tumor growth. In vitro studies demonstrated that such compounds can induce apoptosis in cancer cell lines through the activation of caspase pathways .
  • Case Study : A study conducted on various derivatives showed that certain modifications led to increased cytotoxicity against breast cancer cell lines (MCF7 and 4T1), with IC50 values ranging from 5 to 15 µM for the most active compounds .

Enzyme Inhibition

The compound has also been evaluated for its ability to inhibit specific enzymes:

  • PIM Kinases : Research on related pyridothienopyrimidine derivatives revealed significant inhibition of PIM-1 kinase activity. Compounds with similar structures reported IC50 values as low as 1.18 µM .
  • Histone Demethylases : Another study highlighted the potential of these compounds as KDM inhibitors with promising selectivity profiles against different KDM subfamilies .

Structure-Activity Relationships (SAR)

Understanding SAR is crucial for optimizing the biological activity of this compound:

SubstituentActivity (IC50)Remarks
No substitution>50 µMLow activity observed
4-Fluorobenzyl5-15 µMSignificant cytotoxic effects in cancer cell lines
Additional halogen substitutionsVariesCan enhance potency depending on position and type

Safety and Toxicology

Preliminary toxicity assessments indicate that while some derivatives exhibit promising biological activity, they also require thorough evaluation for safety profiles. The fluorinated compounds generally show lower toxicity levels compared to non-fluorinated analogs .

Q & A

How can the crystal structure of this compound be experimentally validated to confirm its molecular geometry?

Methodological Answer:
Single-crystal X-ray diffraction (SCXRD) is the gold standard for validating molecular geometry. For pyridopyrimidine derivatives, crystals grown via slow evaporation in polar aprotic solvents (e.g., DMF or DMSO) can be analyzed to determine bond lengths, angles, and intermolecular interactions. For example, Sharma et al. (2014) resolved the crystal structure of a related pyrimidine derivative, revealing key hydrogen-bonding networks stabilizing the lattice . Complementary techniques like NMR (¹H/¹³C, 2D-COSY) and FT-IR should corroborate functional group assignments.

What synthetic strategies are effective for introducing fluorophenyl groups into the pyridopyrimidine scaffold?

Methodological Answer:
Fluorophenyl substituents are typically introduced via nucleophilic substitution or Suzuki-Miyaura coupling. For instance, Wu et al. (2011) synthesized a trifluoromethyl-pyrimidine analog by reacting 4-fluorophenylboronic acid with a brominated intermediate under palladium catalysis . Optimization of reaction conditions (e.g., base selection, temperature) is critical to minimize dehalogenation side reactions. Microwave-assisted synthesis may enhance yields in coupling steps .

How can conflicting spectroscopic data (e.g., NMR shifts) between synthetic batches be resolved?

Methodological Answer:
Contradictions in NMR data often arise from impurities, solvent effects, or conformational isomerism. To resolve this:

  • Perform high-resolution mass spectrometry (HRMS) to confirm molecular integrity.
  • Use deuterated solvents with varying polarities (CDCl₃ vs. DMSO-d₆) to assess solvent-dependent shifts.
  • Compare experimental data with computational predictions (DFT-based NMR calculations) .
  • Reproduce synthesis under strictly anhydrous conditions to rule out hydrolysis artifacts.

What computational methods are suitable for predicting the biological activity of this compound?

Advanced Research Question
Methodological Answer:
Molecular docking (AutoDock Vina, Schrödinger Suite) can model interactions with target proteins (e.g., kinases or phosphodiesterases). For pyridopyrimidines, prioritize homology modeling if experimental protein structures are unavailable. MD simulations (AMBER, GROMACS) assess binding stability over time. QSAR models trained on fluorinated analogs can predict pharmacokinetic properties (logP, bioavailability) . Validate predictions with in vitro assays (e.g., enzyme inhibition or cell viability studies).

How can regioselectivity challenges during nitration of the pyridopyrimidine core be addressed?

Advanced Research Question
Methodological Answer:
Nitration regioselectivity depends on electronic and steric factors. For example, Wu et al. (2011) achieved selective nitration at the 3-position using HNO₃/H₂SO₄ under controlled temperatures (0–5°C) . Computational studies (e.g., Fukui function analysis) identify electrophilic hotspots. Alternatively, directing groups (e.g., methoxy or amino) can be introduced temporarily to steer nitration, followed by deprotection .

What analytical techniques are critical for characterizing byproducts in multi-step syntheses?

Methodological Answer:

  • HPLC-MS : Detects low-abundance byproducts and quantifies purity.
  • TLC-MS coupling : Tracks reaction progress in real time.
  • X-ray photoelectron spectroscopy (XPS) : Identifies halogenation side products (e.g., residual Cl from Friedel-Crafts alkylation) .
  • DSC/TGA : Monitors thermal stability, which correlates with byproduct formation during heating steps.

How can solvent effects influence the compound’s reactivity in cross-coupling reactions?

Advanced Research Question
Methodological Answer:
Polar aprotic solvents (DMF, DMSO) enhance catalyst stability in Pd-mediated couplings but may promote side reactions at elevated temperatures. A 2018 study demonstrated that water as a co-solvent accelerates Suzuki-Miyaura reactions via micellar catalysis while reducing metal leaching . Solvent screening (e.g., using Design of Experiments) optimizes dielectric constant and coordination ability.

What strategies mitigate decomposition during prolonged storage of fluorinated pyridopyrimidines?

Methodological Answer:

  • Store under inert atmosphere (Ar/N₂) at –20°C in amber vials to prevent photodegradation.
  • Lyophilization improves stability for hygroscopic derivatives.
  • Add stabilizers (e.g., BHT at 0.01% w/w) to inhibit radical-mediated decomposition.
  • Regular NMR/LC-MS monitoring detects degradation products (e.g., defluorination or oxidation) .

How can enantiomeric purity be ensured during asymmetric synthesis of chiral derivatives?

Advanced Research Question
Methodological Answer:

  • Use chiral auxiliaries (e.g., Evans’ oxazolidinones) or catalysts (e.g., BINAP-Ru complexes) to induce stereoselectivity .
  • Analyze enantiomeric excess (ee) via chiral HPLC (Chiralpak columns) or CD spectroscopy.
  • Recrystallization in chiral solvents (e.g., (R)- or (S)-limonene) enhances resolution .

What in silico tools predict metabolic pathways for fluorinated heterocycles?

Advanced Research Question
Methodological Answer:
Software like MetaSite or GLORY predicts Phase I/II metabolism. For fluorinated compounds, prioritize cytochrome P450 (CYP3A4, CYP2D6) interactions. Molecular docking into CYP active sites identifies potential oxidation sites. ADMET Predictor™ or SwissADME estimates metabolite toxicity and clearance rates .

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